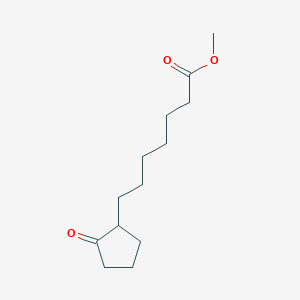
Methyl 7-(2-oxocyclopentyl)heptanoate
Cat. No. B8583485
Key on ui cas rn:
37617-17-7
M. Wt: 226.31 g/mol
InChI Key: ZCTIMDWMWWFQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04695647
Procedure details


A 2.14 g. portion of 7-(2-oxocyclopentyl)-heptanoic acid was dissolved in 20 ml. of anhydrous ether and cooled to 0° C. in an ice bath. The stirred solution was then treated with ethereal diazomethane in about 1 ml. portions to control gas evolution until the yellow color persisted and bubbling was slow. The excess reagent was then blown off with a stream of nitrogen and the solvent evaporated at the rotovap. The residual oily ester was dried in vacuo over phosphorous pentoxide.



Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[N+](=[CH2:18])=[N-]>CCOCC>[CH3:18][O:14][C:13](=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(CCC1)CCCCCCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bubbling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated at the rotovap
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The residual oily ester was dried in vacuo over phosphorous pentoxide
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(CCCCCCC1C(CCC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
